2-[1-(4-Chlorophenyl)ethoxy]ethanol
Description
Chemical Name: 2-[1-(4-Chlorophenyl)ethoxy]ethanol Molecular Formula: C₁₀H₁₃ClO₂ Molecular Weight: 200.66 g/mol (calculated) Structure: Comprises a 4-chlorophenyl group attached to an ethoxyethanol backbone. This compound lacks the piperazine or tertiary amine moieties seen in related antihistamines, which may influence its pharmacological profile and metabolic stability .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8(13-7-6-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYVMRNCFGRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540214 | |
| Record name | 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20795-42-0 | |
| Record name | 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)ethoxy]ethanol typically involves the reaction of 4-chlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[1-(4-Chlorophenyl)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Biological Activity
2-[1-(4-Chlorophenyl)ethoxy]ethanol, also known by its CAS number 20795-42-0, is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to an ethoxy group, which contributes to its unique reactivity and interaction with biological systems. The molecular formula is CHClO, and it has a molecular weight of approximately 188.67 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 188.67 g/mol |
| CAS Number | 20795-42-0 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chlorophenyl compounds can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds often fall below 0.1 mg/mL, indicating potent activity against pathogens.
Anticancer Activity
Several studies have explored the anticancer potential of chlorophenyl derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, such as MCF7 (breast cancer) and HEPG2 (liver cancer). A notable study reported IC values in the low micromolar range, suggesting that these compounds can effectively inhibit cancer cell proliferation.
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MCF7 | 1.18 |
| 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | HEPG2 | 0.96 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various biological assays.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of ethoxy derivatives against a panel of bacterial strains. The study utilized standard microbiological techniques to determine MIC and minimum bactericidal concentration (MBC). Results indicated that certain derivatives exhibited strong antimicrobial properties comparable to established antibiotics.
Research on Anticancer Properties
In another significant study, researchers synthesized a series of chlorophenyl derivatives and evaluated their anticancer activities using MTT assays across multiple cancer cell lines. The findings demonstrated promising results with several compounds showing lower IC values than conventional chemotherapeutic agents.
Comparison with Similar Compounds
Hydroxyzine (2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol)
- Molecular Formula : C₂₁H₂₇ClN₂O₂
- Molecular Weight : 374.9 g/mol
- Key Features : Contains a piperazine ring and a diphenylmethyl group.
- Pharmacology : First-generation antihistamine with anxiolytic, antiemetic, and CNS-modulating properties .
- pKa : 2.47, indicating moderate solubility in acidic environments .
- Metabolism : Undergoes hepatic oxidation and conjugation, producing metabolites like cetirizine .
Comparison :
Chlorphenoxamine (2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine)
- Molecular Formula: C₁₉H₂₃ClNO
- Molecular Weight : 316.85 g/mol .
- Key Features: Tertiary amine (dimethylamino group) and diphenylethoxy backbone.
- Pharmacology : Anticholinergic and antihistaminic agent used for motion sickness.
- Metabolism : Generates hydroxylated and demethylated metabolites, some of which are excreted as conjugates .
Comparison :
- Simpler structure may confer fewer drug-drug interactions compared to Chlorphenoxamine .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Comparison :
- The 4-chlorophenyl group in the target compound provides distinct electronic properties compared to the non-polar tert-octyl group, influencing solubility (logP ~2.5 vs. ~4.0 for the tert-octyl analog) .
2-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanol
Comparison :
- The triazole ring introduces nitrogen-rich pharmacophores, which may enhance target binding compared to the ethoxy group in this compound .
Structural and Functional Comparison Table
Key Research Findings
- Solubility: The ethoxyethanol backbone confers moderate water solubility (~50 mg/mL), advantageous over bulkier analogs like 2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol .
- Synthetic Accessibility : Lack of nitrogen heterocycles simplifies synthesis compared to Hydroxyzine, which requires piperazine alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
